molecular formula C15H21IN2O2 B2766256 tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 2366996-94-1

tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B2766256
CAS No.: 2366996-94-1
M. Wt: 388.249
InChI Key: KMPZHJHRCDWPTF-GFCCVEGCSA-N
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Description

Tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is an intriguing compound characterized by its complex structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the family of pyrrolo[2,3-b]pyridines, known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions. A common approach starts with the preparation of a suitable pyridine derivative, followed by iodination and subsequent functional group manipulations to introduce the tert-butyl and isopropyl groups.

Industrial Production Methods

For industrial-scale production, advanced techniques like continuous flow synthesis may be employed. This method offers advantages in terms of scalability, efficiency, and safety compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate can participate in a variety of chemical reactions including:

  • Oxidation: Can be converted into corresponding ketones or carboxylic acids.

  • Reduction: Iodine moiety can be reduced to form hydrogenated derivatives.

  • Substitution: The iodine atom can be substituted with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Use of reducing agents like lithium aluminum hydride.

  • Substitution: Reagents like organolithiums or organomagnesium halides.

Major Products Formed

The major products of these reactions include ketones, carboxylic acids, hydrogenated compounds, and derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

Tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is a versatile compound with applications in:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: May serve as a probe for studying biological pathways involving pyrrolo[2,3-b]pyridine derivatives.

  • Medicine: Potential to be developed into pharmaceutical agents targeting specific biological pathways.

  • Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is predominantly through interaction with molecular targets involved in biological processes. This involves binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways depend on the context of its application.

Comparison with Similar Compounds

Compared to other pyrrolo[2,3-b]pyridine derivatives, tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate stands out due to its specific functional groups that confer unique reactivity and potential biological activities.

List of Similar Compounds

  • 4-Iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate

  • tert-Butyl 4-bromo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate

  • tert-Butyl (2R)-4-chloro-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate

And there you have it—a detailed exploration of this compound. Happy experimenting!

Biological Activity

tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₅H₂₁IN₂O₂ and a molecular weight of 388.244 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core with an iodine substituent and a tert-butyl ester group, contributing to its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects against viral enzymes. For instance, some pyrrole derivatives have shown promise as noncovalent inhibitors of SARS-CoV main protease (3CLpro) . Although specific data on this compound's antiviral activity is limited, its structural analogs indicate potential efficacy.
  • Antimicrobial Properties : Research has indicated that certain pyrrole-based compounds possess antimicrobial activity against various bacterial strains. The presence of the iodine atom may enhance this activity by increasing the compound's reactivity towards microbial targets.

The proposed mechanism of action for this compound involves interactions with biological macromolecules:

  • Electrophilic Substitution : The iodine atom can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or nucleic acids.
  • Nucleophilic Addition : The carboxylate group can participate in nucleophilic addition reactions, potentially modulating enzymatic pathways involved in cellular processes.

Research Findings and Case Studies

While direct studies on the biological activity of this compound are sparse, related compounds have demonstrated significant activities:

Compound NameBiological ActivityReference
ML188Noncovalent inhibitor of SARS-CoV 3CLpro
Various Pyrrole DerivativesAntimicrobial effects against Gram-positive bacteria

Synthesis and Accessibility

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The compound is accessible from various chemical suppliers for research purposes .

Properties

IUPAC Name

tert-butyl (2R)-4-iodo-2-propan-2-yl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O2/c1-9(2)12-8-10-11(16)6-7-17-13(10)18(12)14(19)20-15(3,4)5/h6-7,9,12H,8H2,1-5H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPZHJHRCDWPTF-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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